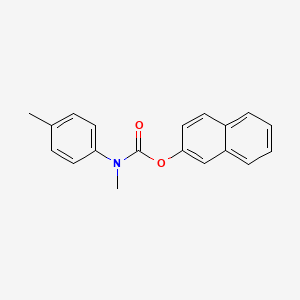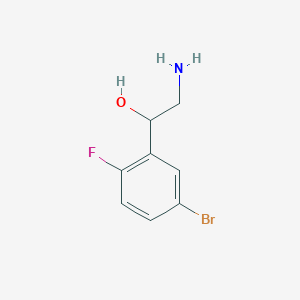
naphthalen-2-yl N-methyl-N-(4-methylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-yl N-methyl-N-(4-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene ring, a methyl group, and a methylphenyl group attached to a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl N-methyl-N-(4-methylphenyl)carbamate typically involves the reaction of naphthalen-2-yl isocyanate with N-methyl-N-(4-methylphenyl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Solvent recovery and recycling are also important considerations to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-2-yl N-methyl-N-(4-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at the positions ortho and para to the carbamate group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, naphthalen-2-yl N-methyl-N-(4-methylphenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving carbamate-sensitive enzymes. It can also serve as a model compound for studying the metabolism of carbamates in living organisms.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including pesticides and herbicides. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of naphthalen-2-yl N-methyl-N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-1-yl N-methyl-N-(4-methylphenyl)carbamate
- Naphthalen-2-yl N-ethyl-N-(4-methylphenyl)carbamate
- Naphthalen-2-yl N-methyl-N-(3-methylphenyl)carbamate
Uniqueness
Naphthalen-2-yl N-methyl-N-(4-methylphenyl)carbamate is unique due to the specific positioning of the naphthalene ring and the methylphenyl group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the naphthalene ring also imparts specific photophysical properties, which can be exploited in various applications.
Eigenschaften
Molekularformel |
C19H17NO2 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
naphthalen-2-yl N-methyl-N-(4-methylphenyl)carbamate |
InChI |
InChI=1S/C19H17NO2/c1-14-7-10-17(11-8-14)20(2)19(21)22-18-12-9-15-5-3-4-6-16(15)13-18/h3-13H,1-2H3 |
InChI-Schlüssel |
RTMVSNCAIGHWMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dichloro-N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B12119795.png)
![Ethyl 2-[(7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12119802.png)

![2-[(4-Isopropylphenylamino)thiazol-4-yl]acetic acid](/img/structure/B12119814.png)
![Ethyl 2-[(3-{[(4-fluorophenyl)sulfonyl]amino}quinoxalin-2-yl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12119827.png)


![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)



![1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine](/img/structure/B12119885.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12119888.png)
